molecular formula C20H17FN4O2S B2898708 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide CAS No. 1173250-68-4

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide

Cat. No.: B2898708
CAS No.: 1173250-68-4
M. Wt: 396.44
InChI Key: JAILWWWEPTWXEI-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazole moiety and a 3-phenoxypropanamide side chain. The pyrazole ring, substituted with a methyl group at the 3-position, contributes to steric and electronic modulation. The 3-phenoxypropanamide side chain introduces flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-13-12-17(22-18(26)10-11-27-14-6-3-2-4-7-14)25(24-13)20-23-19-15(21)8-5-9-16(19)28-20/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILWWWEPTWXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties of Selected Analogs

Compound Name Heterocyclic Core Key Substituents Molecular Weight Reported Activity/Application
Target Compound Benzo[d]thiazol-2-yl 4-F, 3-methylpyrazole, 3-phenoxypropanamide Not available Inferred: Enzyme inhibition/Agrochemical
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Cl-phenyl, 3-cyano, 2-chloroacetamide Not available Insecticidal (Fipronil derivative)
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide Thiazol-2-yl 4-(4-ethoxyphenyl), 2,6-difluorobenzamide 440.5 Not specified
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide Benzo[d]thiazol-2-yl 2,5-dichlorothiophene-carboxamide 409.3 Not specified
Compound 30 (Pyrimidinone series) Pyrimidinone 4-Ethyl, 6-oxo, 3-(methylthio)benzamide Not available Adenylyl cyclase inhibition

Key Observations:

Heterocyclic Core: The target’s benzo[d]thiazole core distinguishes it from pyrimidinone () and simple pyrazole () derivatives. This bicyclic system may enhance aromatic stacking interactions compared to monocyclic analogs.

Substituent Effects: Fluorine vs. Phenoxypropanamide vs. Acetamide: The longer propanamide chain in the target could enhance solubility or flexibility relative to the chloroacetamide group in , which is associated with insecticidal activity . Thiophene vs. Benzamide: ’s dichlorothiophene-carboxamide group introduces sulfur and chlorine atoms, likely increasing lipophilicity compared to the target’s phenoxypropanamide .

Biological Implications: Pyrazole derivatives with electron-withdrawing groups (e.g., cyano, chloro) in exhibit insecticidal activity, suggesting the target’s fluorobenzo[d]thiazole may similarly interact with neuronal ion channels .

Key Observations:

  • Thermal Stability: ’s nicotinamide derivative (melting point 160–162°C) suggests that aromatic amide groups enhance crystallinity, a property likely shared with the target’s phenoxypropanamide .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
SolventEthanol/DMFPolar aprotic solvents improve solubility of intermediates
Temperature60–80°C (reflux)Higher temps accelerate cyclization but risk side reactions
CatalystNaOH or AcOHAcidic conditions favor thiazole formation; basic conditions aid amidation

Basic: How is structural characterization of this compound performed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures structural integrity:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorobenzo-thiazole protons at δ 7.8–8.2 ppm, pyrazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 440.12) .
  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient) .

Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms—use DSC to verify .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay at 48h) for comparability .
  • Mechanistic Profiling : Conduct kinase inhibition panels to identify primary targets (e.g., COX-2 for anti-inflammatory activity) .
  • Dose-Response Analysis : Compare IC50_{50} values across studies; discrepancies >10-fold suggest experimental artifacts .

Example : If one study reports anti-inflammatory activity at 10 µM but another shows cytotoxicity at 5 µM, re-evaluate selectivity indices (SI) using primary vs. cancer cells .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Systematic Substitution : Replace the 4-fluorobenzo-thiazole with chloro or methoxy groups to assess electronic effects .
  • Bioisosteric Replacement : Swap the phenoxy group with thiophene or isoxazole moieties to modulate lipophilicity (clogP calculations via ChemAxon) .
  • In Silico Docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR); prioritize derivatives with ΔG < -8 kcal/mol .

Q. Table: SAR Trends

ModificationBiological Activity (IC50_{50})Key Interaction
4-Fluoro2.1 µM (COX-2 inhibition)H-bond with Ser530
4-Chloro1.8 µMEnhanced hydrophobic packing
Methoxy5.3 µMReduced solubility

Basic: How are reaction yields optimized during scale-up synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Suzuki couplings; CuI improves yields by 15% in arylations .
  • Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time .

Q. Yield Optimization Table :

StepBaseline YieldOptimized YieldChange
Pyrazole Formation65%82%Solvent switch to EtOH/THF (1:1)
Thiazole Coupling45%68%Catalyst: AcOH → p-TsOH

Advanced: How does stability under varying pH and temperature impact formulation studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 (37°C, 24h) and analyze by HPLC. Degradation peaks at pH >10 suggest hydrolysis of the amide bond .
  • Thermal Stability : TGA/DSC reveals decomposition at >180°C; storage recommended at 4°C in amber vials .
  • Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent aggregation .

Advanced: What in silico methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., %ABS = 65–70%), P-gp substrate risk .
  • Metabolic Sites : CYP3A4-mediated N-demethylation flagged by StarDrop’s WhichP450 module .
  • BBB Penetration : Volsurf+ descriptors indicate low BBB permeability (logBB < -1), suitable for peripheral targets .

Basic: What purity thresholds are required for biological testing?

Methodological Answer:

  • Chromatographic Standards : ≥95% purity via HPLC (UV 254 nm) with symmetry factor 0.9–1.1 .
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values .
  • Residual Solvents : Meet ICH Q3C limits (e.g., DMF < 880 ppm) via GC-MS .

Advanced: How are discrepancies between in vitro and in vivo efficacy addressed?

Methodological Answer:

  • PK/PD Modeling : Compare plasma AUC (in vivo) with IC50_{50} (in vitro). If AUC < IC50_{50}, improve bioavailability via nanoformulation .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., O-demethylated derivatives) contributing to in vivo effects .

Advanced: What techniques elucidate metabolic pathways?

Methodological Answer:

  • Microsomal Incubations : Human liver microsomes (HLM) + NADPH, analyzed by UPLC-QTOF for phase I metabolites .
  • Isotope Labeling : Synthesize 14^{14}C-labeled compound at the phenoxy group to track excretion routes .

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